
Methyl 6-(tert-butylamino)-2-methylnicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(tert-butylamino)-2-methylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a tert-butylamino group and a methyl group attached to the nicotinate structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(tert-butylamino)-2-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with tert-butylamine in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-(tert-butylamino)-2-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Methyl 6-(tert-butylamino)-2-methylnicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of Methyl 6-(tert-butylamino)-2-methylnicotinate involves its interaction with specific molecular targets. The tert-butylamino group plays a crucial role in its activity, influencing its binding to receptors and enzymes. The pathways involved may include modulation of oxidative stress and inhibition of microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 6-(tert-butylamino)-2-methylnicotinate: Similar compounds include other nicotinates with different substituents, such as ethyl nicotinate and propyl nicotinate.
Unique Features: The presence of the tert-butylamino group and the specific positioning of the methyl group make this compound unique. These structural features contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H18N2O2 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
methyl 6-(tert-butylamino)-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H18N2O2/c1-8-9(11(15)16-5)6-7-10(13-8)14-12(2,3)4/h6-7H,1-5H3,(H,13,14) |
InChI-Schlüssel |
HKSURGFPWDHJID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)NC(C)(C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(5-Nitro-[1,1'-biphenyl]-2-yl)piperidine](/img/structure/B11810925.png)

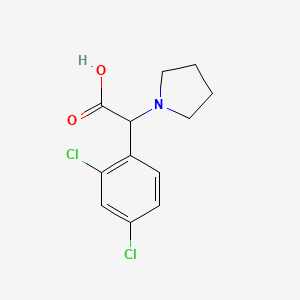
![Ethyl 4-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B11810942.png)

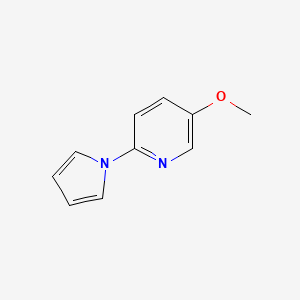
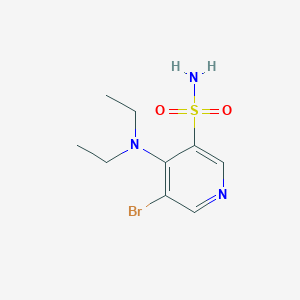
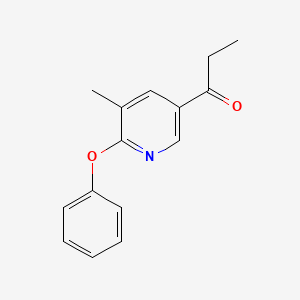
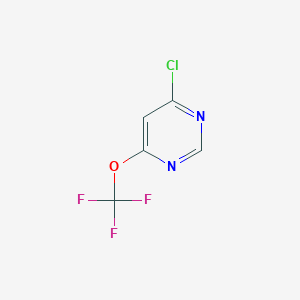
![5-Bromo-2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B11811002.png)
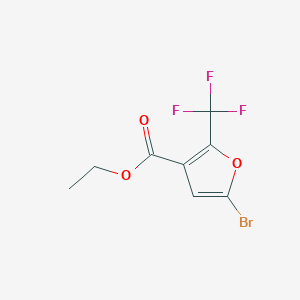


![4-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11811025.png)
